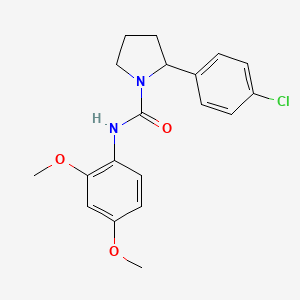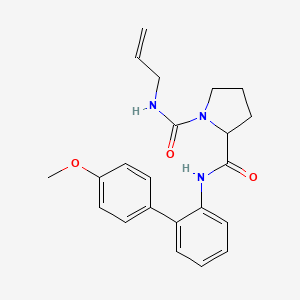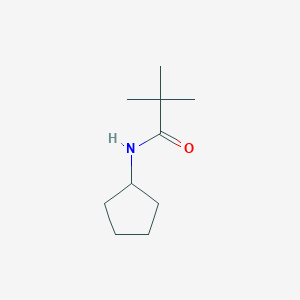![molecular formula C14H23NO2 B6075366 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol](/img/structure/B6075366.png)
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol, also known as 4-OH-PCB, is a synthetic compound that belongs to the family of polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic chemicals that were widely used in various industrial applications, including electrical equipment, hydraulic fluids, and plasticizers. Due to their potential toxicity and environmental persistence, PCBs have been banned in many countries. However, some PCBs are still present in the environment and can accumulate in the food chain, posing a risk to human health.
Mecanismo De Acción
The mechanism of action of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is not fully understood, but it is believed to involve the binding of the compound to specific receptors in the body, including the aryl hydrocarbon receptor (AhR) and the estrogen receptor (ER). The binding of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol to these receptors can lead to the activation or inhibition of various cellular pathways, which can have downstream effects on gene expression, cell proliferation, and apoptosis.
Biochemical and physiological effects:
Studies have shown that 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol can have a range of biochemical and physiological effects in living organisms. For example, 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been shown to induce oxidative stress and inflammation in liver cells, as well as alter the expression of genes involved in lipid metabolism and transport. In addition, 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been shown to have estrogenic activity, which can lead to disruptions in reproductive function and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol in lab experiments is its specificity for certain cellular pathways and receptors. This allows researchers to study the effects of PCBs on these pathways in a controlled and targeted manner. However, one of the limitations of using 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is its potential toxicity, which can limit its use in certain experiments or require special precautions to be taken.
Direcciones Futuras
There are several future directions for research on 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol and its related compounds. One area of interest is the development of new probes and tools for studying the metabolism and toxicity of PCBs in living organisms. Another area of interest is the development of new therapeutic agents that target specific cellular pathways or receptors that are affected by PCBs. Finally, there is a need for further research on the environmental fate and transport of PCBs, as well as their potential impacts on human health and the environment.
Métodos De Síntesis
The synthesis of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol involves the reaction of 4-bromobiphenyl with 3-(2-methoxy-1-methylethyl)amine in the presence of a palladium catalyst. The resulting product is then treated with a reducing agent to obtain 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol.
Aplicaciones Científicas De Investigación
4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol has been studied for its potential use as a research tool in various scientific fields, including pharmacology, toxicology, and environmental science. One of the main research applications of 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol is its use as a probe for studying the metabolism and toxicity of PCBs in living organisms. 4-{3-[(2-methoxy-1-methylethyl)amino]butyl}phenol can be used to study the metabolism of PCBs in liver microsomes, as well as the toxicity of PCBs in various cell lines and animal models.
Propiedades
IUPAC Name |
4-[3-(1-methoxypropan-2-ylamino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11(15-12(2)10-17-3)4-5-13-6-8-14(16)9-7-13/h6-9,11-12,15-16H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVLKRASNXFACJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(C)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((1-Methoxypropan-2-yl)amino)butyl)phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![ethyl 5-methyl-4-phenyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6075317.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)
![3-[(5-oxo-1-propyl-3-pyrrolidinyl)amino]-2-pyrazinecarbonitrile](/img/structure/B6075356.png)
![N-[1-(hydroxymethyl)-2-methylpropyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6075359.png)
![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
